Ethyl thioglycolate
Overview
Description
Ethyl thioglycolate is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is primarily used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
Target of Action
Ethyl thioglycolate, also known as Ethyl mercaptoacetate , is a chemical compound with the formula C4H8O2S . It is primarily used as a reagent for iron detection and as a pharmaceutical intermediate, particularly in the synthesis of cephamycins .
Mode of Action
For instance, this compound has been used to modify the surface of Fe3O4@ZnS nanoparticles, acting as a recognition group and causing a significant quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe .
Biochemical Pathways
It is known that thioglycolic acid, a related compound, and its derivatives can break the disulfide bonds in the cortex of hair . This process leads to depilation, commonly used in leather processing .
Pharmacokinetics
It is known that this compound is a high gi absorption compound .
Result of Action
The introduction of this compound can regulate the surface distribution of ZnS, which can act as a recognition group and cause a considerable quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe . This results in a highly selective fluorescent response to Ag+ in the range of 0–400 μM, with a low detection limit of 0.20 μM .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of air, this compound can oxidize, turning dark red and gradually becoming purple when exposed to ammonia and ferric chloride . It is also known that this compound can be used to determine the content of Ag+ in real samples .
Preparation Methods
Ethyl thioglycolate is typically synthesized through the esterification of thioglycolic acid with ethanol in the presence of sulfuric acid. The reaction involves heating thioglycolic acid and ethanol under reflux for 24 hours. The resulting ester layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The product is then purified by distillation, collecting the fraction boiling at 155-158°C .
Industrial production methods follow a similar process but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Addition: It can participate in addition reactions with alkenes and alkynes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl thioglycolate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl thioglycolate is similar to other thiol-containing compounds, such as thioglycolic acid and mthis compound. it is unique in its specific applications and properties:
Thioglycolic Acid: While both compounds contain a thiol group, thioglycolic acid has a carboxylic acid group instead of an ester group.
Mthis compound: This compound is similar to this compound but has a methyl group instead of an ethyl group.
This compound’s unique combination of properties makes it particularly useful in specific applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Properties
IUPAC Name |
ethyl 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRSNZAOAJRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049337 | |
Record name | Acetic acid,mercapto-,ethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |
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Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Ethyl 2-mercaptoacetate | |
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CAS No. |
623-51-8 | |
Record name | Ethyl mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623518 | |
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Record name | Ethyl thioglycolate | |
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Record name | Acetic acid, 2-mercapto-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetic acid,mercapto-,ethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.819 | |
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Record name | ETHYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5SD8DD6CP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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